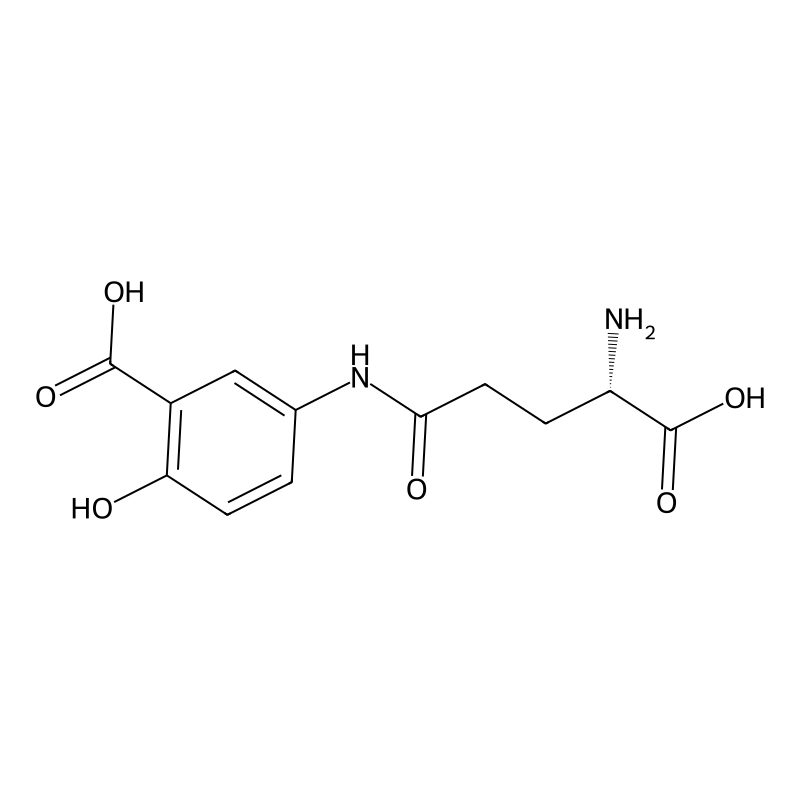

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a chemical compound characterized by the presence of L-glutamic acid linked to a 3-carboxy-4-hydroxyaniline moiety. Its chemical formula is C₁₂H₁₄N₂O₆, and it has a molecular weight of approximately 282.25 g/mol. This compound is classified as an amino acid derivative and is notable for its potential biological activities, including roles in cellular signaling and as a precursor in various biochemical pathways.

Substrate for γ-Glutamyltranspeptidase (GGT) Assay

L-GAH serves as a substrate for the enzyme γ-glutamyltranspeptidase (GGT), which plays a crucial role in various biological processes, including glutathione metabolism and amino acid transport []. By measuring the rate of L-GAH hydrolysis by GGT, researchers can assess the enzyme's activity in cell extracts or tissues []. This information can be valuable in understanding various physiological and pathological conditions associated with altered GGT activity, such as liver diseases, drug abuse, and certain cancers [].

- Esterification: The carboxylic groups can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids to form amides, which are significant in the synthesis of peptides.

- Decarboxylation: Under certain conditions, the carboxyl groups may be removed, leading to the formation of simpler compounds.

These reactions are essential for synthesizing various derivatives that may exhibit enhanced biological properties.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) has been studied for its biological activities, particularly in the context of cancer research. It has been suggested that derivatives of glutamic acid can act as anticancer agents due to their ability to modulate metabolic pathways in tumor cells. For instance, compounds derived from glutamic acid have shown promise in inhibiting tumor growth and enhancing the efficacy of established chemotherapeutics like cisplatin . Additionally, the compound may influence neurotransmission and cellular signaling due to its structural similarity to neurotransmitters.

The synthesis of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) typically involves:

- Condensation Reactions: Combining L-glutamic acid with 3-carboxy-4-hydroxyaniline under acidic or basic conditions to facilitate the formation of the amide bond.

- Protective Group Strategies: Utilizing protective groups for functional groups during synthesis to enhance selectivity and yield.

- Purification Techniques: Employing chromatography methods for purification post-synthesis to isolate the desired product from unreacted materials and by-products.

These methods ensure high purity and yield of the compound suitable for further research and application.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) has potential applications in:

- Pharmaceuticals: As a building block for drug development, particularly in anticancer therapies.

- Biochemical Research: Used in proteomics and metabolic studies due to its role as an amino acid derivative.

- Nutraceuticals: Investigated for its potential health benefits related to amino acid supplementation.

Studies on L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) interactions focus on its binding capabilities with various biological targets, including:

- Enzymatic Interactions: Investigating how this compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptor Binding: Assessing its potential as a ligand for neurotransmitter receptors, which could elucidate its role in neurochemistry.

- Drug Synergy: Exploring combinations with existing drugs to enhance therapeutic efficacy while minimizing side effects.

Such interaction studies are crucial for understanding the full spectrum of biological effects associated with this compound.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) shares structural features with several related compounds, which can be compared based on their chemical structure, biological activity, and applications:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| L-Glutamic Acid | Basic structure of glutamic acid | Neurotransmitter, metabolic role |

| Gamma-Carboxy-L-glutamic Acid | Contains an additional carboxyl group | Anticoagulant properties |

| L-Glutamine | Amide derivative of glutamic acid | Amino acid metabolism |

| N-Acetyl-L-glutamic Acid | Acetylated form of glutamic acid | Potential neuroprotective effects |

| L-Glutamic Acid gamma-(3-carboxy-4-nitroanilide) | Nitro-substituted derivative | Anticancer properties |

The uniqueness of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) lies in its specific functional groups that may impart unique biological activities not present in other similar compounds. Its hydroxyl group provides additional reactivity that could be exploited in synthetic chemistry and pharmacology.

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide), with the molecular formula C12H14N2O6 and a molecular weight of 282.25, is a specialized derivative of L-glutamic acid that has garnered attention for its unique structural properties [1] [2]. This compound features a gamma-amide linkage between glutamic acid and 3-carboxy-4-hydroxyaniline, creating a distinctive chemical entity with specific applications [3] [1].

Classical organic synthesis approaches for L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) typically involve the formation of an amide bond between the gamma-carboxyl group of L-glutamic acid and the amino group of 3-carboxy-4-hydroxyaniline [3] [2]. The synthesis generally requires protection of the alpha-carboxyl and alpha-amino groups of glutamic acid to ensure selective reaction at the gamma-carboxyl position [4] [5].

A typical synthetic route involves the following key steps:

- Protection of the alpha-amino group of L-glutamic acid using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) [4] [5].

- Selective protection of the alpha-carboxyl group through esterification, commonly using benzyl or tert-butyl groups [4] [6].

- Activation of the gamma-carboxyl group using coupling reagents such as carbodiimides, followed by reaction with 3-carboxy-4-hydroxyaniline [3] [5].

- Deprotection steps to remove the protecting groups, yielding the final product [6] [5].

The synthesis can be represented by the following reaction scheme:

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Alpha-amino protection | Boc anhydride or Cbz-Cl | Basic conditions, 0-25°C |

| 2 | Alpha-carboxyl protection | Benzyl bromide or tert-butyl acetate | Basic conditions, 25-60°C |

| 3 | Gamma-carboxyl activation | DCC, EDC, or other coupling agents | DMF or DCM, 0-25°C |

| 4 | Amide formation | 3-carboxy-4-hydroxyaniline | DMF or DCM, 0-25°C |

| 5 | Deprotection | TFA, HCl, or H2/Pd | Varies by protecting group |

This classical approach, while effective, often faces challenges related to selectivity, yield, and purity of the final product [5] [7]. The presence of multiple functional groups in both starting materials necessitates careful control of reaction conditions to achieve the desired selectivity [5] [8].

Schiff Base Intermediate Formation Strategies

Schiff base intermediates play a crucial role in the synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and related compounds [9] [10]. These intermediates are formed through the condensation reaction between an aldehyde or ketone and a primary amine, resulting in the formation of an imine or Schiff base [9] [11].

In the context of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) synthesis, Schiff base formation strategies typically involve:

- Protection of the gamma-carboxyl group of glutamic acid through conversion to an aldehyde or ketone functionality [11] [7].

- Condensation of this protected glutamic acid derivative with 3-carboxy-4-hydroxyaniline to form a Schiff base intermediate [10] [11].

- Selective reduction of the Schiff base to form a secondary amine linkage, followed by further transformations to yield the target compound [11] [7].

The Schiff base formation is typically conducted under mild acidic conditions to catalyze the reaction while avoiding side reactions [9] [10]. Common catalysts include glacial acetic acid, which has been shown to increase reaction yields to nearly quantitative levels (up to 86%) in similar Schiff base formations [9] [11].

A key advantage of utilizing Schiff base intermediates is the ability to introduce stereochemical control during the synthesis process [11] [7]. The formation of the Schiff base creates a rigid structure that can influence the stereochemical outcome of subsequent reactions, particularly when chiral auxiliaries or catalysts are employed [7] [12].

Recent advances in Schiff base formation strategies for amino acid derivatives include:

- The use of modified cinchona alkaloids as bifunctional, hydrogen bonding catalysts to achieve high enantioselectivities (up to 97.5:2.5 enantiomeric ratio) in the formation of amino acid derivatives [7] [12].

- Development of silver-catalyzed conjugate addition-elimination reactions for the asymmetric synthesis of glutamic acid derivatives bearing Schiff bases with excellent enantioselectivity (up to 99% enantiomeric excess) [12] [7].

- Application of masked acyl cyanide (MAC) reagents as effective umpolung synthons for enantioselective additions to N-protected aldimines [7] [12].

These advanced strategies provide routes to obtain L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) with high stereochemical purity, which is essential for many applications [11] [7] [12].

Racemization Control in Diastereomeric Salt Separation

Racemization control is a critical aspect in the synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) to ensure the stereochemical integrity of the final product [13] [14]. Racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can occur during various stages of the synthesis, particularly during activation of the protected amino acid by coupling reagents [13] [14].

Diastereomeric salt separation represents an effective method for resolving racemic mixtures of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) and related compounds [13] [14]. This approach involves the formation of diastereomeric salts through reaction with a chiral resolving agent, followed by separation based on the different physicochemical properties of the resulting diastereomers [14] [13].

Key strategies for racemization control during diastereomeric salt separation include:

Selection of appropriate coupling reagents that minimize racemization at the alpha-carbon of amino acids [13] [14]. Studies have shown that the extent of racemization depends significantly on the coupling reagent used, with some reagents causing extensive racemization, particularly for histidine, cysteine, and serine residues [13] [14].

Optimization of reaction conditions, including temperature, solvent, and reaction time, to minimize racemization [13] [14]. Lower temperatures and shorter reaction times generally result in reduced racemization [13] [14].

Use of additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization during coupling reactions [13] [14].

Implementation of alternative protecting group strategies, such as the 2,4-dinitrophenylsulfonyl (DNPBS) group, which has been shown to exhibit greatly decreased alpha-carbon racemization compared to traditional Fmoc-protected amino acids [13] [14].

Research has demonstrated that the enantiomeric enrichment (eeDia) obtained from diastereomeric salt separation often correlates well with the eutectic composition (eeEuRac) of the melting binary phase diagrams of the enantiomeric mixtures [14] [13]. This relationship provides a predictive tool for optimizing resolution conditions [14] [13].

A typical protocol for diastereomeric salt separation of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) involves:

| Step | Procedure | Key Parameters | Expected Outcome |

|---|---|---|---|

| 1 | Selection of chiral resolving agent | Structural complementarity, solubility differences | Effective diastereomeric discrimination |

| 2 | Formation of diastereomeric salts | Temperature, solvent, concentration | Complete salt formation |

| 3 | Crystallization of diastereomeric salts | Cooling rate, seeding, solvent system | Selective crystallization of one diastereomer |

| 4 | Separation of crystals | Filtration conditions, washing procedure | High purity diastereomeric salt |

| 5 | Liberation of resolved compound | pH adjustment, extraction conditions | Enantiomerically enriched product |

Through careful implementation of these strategies, it is possible to obtain L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) with high enantiomeric purity, typically exceeding 85% enantiomeric excess [13] [14].

Biocatalytic Production Methods

Biocatalytic approaches offer significant advantages for the production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide), including high stereoselectivity, mild reaction conditions, and environmental sustainability [15] [6]. These methods leverage enzymatic catalysis to achieve selective transformations that would be challenging using traditional chemical approaches [6] [16].

Several biocatalytic strategies have been developed for the synthesis of L-glutamic acid derivatives, which can be adapted for the production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) [15] [6] [17]. These include:

Transaminase-catalyzed reactions: Transaminases, particularly branched-chain amino acid aminotransferase (BCAT) from Escherichia coli, have demonstrated broad substrate specificity for the synthesis of glutamic acid analogues [15] [8]. These enzymes catalyze the transfer of an amino group from a donor amino acid (typically L-glutamic acid) to an alpha-keto acid acceptor, forming the corresponding amino acid [15] [16].

Glutaminase-mediated approaches: Glutaminase enzymes can catalyze the hydrolysis of the amide bond in glutamine derivatives, which can be leveraged in reverse reactions for the formation of gamma-amide bonds in L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) [16] [17].

Gamma-glutamyl transpeptidase (GGT)-based methods: GGT enzymes catalyze the transfer of the gamma-glutamyl moiety from glutathione or other gamma-glutamyl compounds to various acceptors, including amino acids and peptides [16] [3]. This transpeptidation activity can be harnessed for the synthesis of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) using 3-carboxy-4-hydroxyaniline as the acceptor [3] [16].

Enzymatic resolution approaches: Lipases and proteases, such as Alcalase, have been employed for the selective esterification or hydrolysis of glutamic acid derivatives, enabling the resolution of racemic mixtures or selective modification of specific functional groups [6] [15].

A particularly promising biocatalytic route involves a tandem aldol addition-transamination approach, where an aldol addition catalyzed by aldolases is followed by enantioselective transamination using S-selective transaminases [15] [6]. This approach has been successfully applied to the synthesis of gamma-hydroxy-alpha-amino acids, which share structural similarities with L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) [15] [6].

The biocatalytic production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) can be optimized through various strategies:

| Optimization Strategy | Implementation Approach | Expected Benefits |

|---|---|---|

| Enzyme engineering | Directed evolution, rational design | Enhanced activity, stability, and substrate specificity |

| Reaction medium engineering | Organic solvent systems, ionic liquids | Improved substrate solubility, shifted equilibrium |

| Immobilization techniques | Covalent binding, entrapment, adsorption | Enzyme reusability, operational stability |

| Multi-enzyme cascades | Co-immobilization, compartmentalization | One-pot synthesis, reduced isolation steps |

| Process intensification | Continuous flow systems, membrane reactors | Higher productivity, reduced waste generation |

Recent advances in biocatalytic production methods include the development of whole-cell biocatalysts expressing multiple enzymes for the synthesis of amino acid derivatives, which simplifies the production process and reduces costs [6] [18]. Additionally, the application of protein engineering techniques has expanded the substrate scope of transaminases and other enzymes relevant to L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) synthesis [15] [17].

Industrial-Scale Optimization Challenges

The industrial-scale production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) presents numerous challenges that must be addressed to achieve economically viable and sustainable manufacturing processes [18] [19]. These challenges span various aspects of the production pipeline, from raw material selection to downstream processing [18] [19].

One of the primary challenges in scaling up the production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is maintaining reaction homogeneity in large-scale reactors [19] [18]. Industrial bioreactors often experience concentration gradients of substrates and oxygen, leading to suboptimal reaction conditions in certain zones [19] [18]. These gradients can result in lower yields and the formation of unwanted by-products that may affect the final product quality [19] [18].

The selection of appropriate raw materials represents another significant challenge [18] [19]. For chemical synthesis approaches, the cost and availability of high-purity starting materials, particularly 3-carboxy-4-hydroxyaniline, can impact the economic viability of the process [2] [19]. For biocatalytic methods, the cost of enzymes and cofactors, as well as their stability under industrial conditions, presents additional considerations [18] [6].

Specific industrial-scale optimization challenges include:

Reaction scale-up issues: As reaction volumes increase, heat and mass transfer limitations become more pronounced, potentially affecting reaction kinetics and product quality [19] [18]. The design of efficient mixing systems and heat exchangers is essential to address these limitations [19] [18].

Purification challenges: The separation of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) from reaction mixtures containing similar compounds or unreacted starting materials requires carefully optimized purification protocols [2] [19]. Chromatographic methods commonly used at laboratory scale may not be economically feasible for industrial production [2] [19].

Process integration: Integrating multiple reaction and separation steps into a continuous or semi-continuous process presents significant engineering challenges [18] [19]. The development of efficient process integration strategies is crucial for minimizing intermediate isolation and purification steps [18] [19].

Quality control and consistency: Ensuring batch-to-batch consistency in terms of purity, stereochemical integrity, and impurity profile requires robust analytical methods and process control strategies [2] [19].

Environmental considerations: The industrial production of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) generates waste streams that must be managed appropriately [18] [19]. The development of greener synthesis routes and efficient waste treatment methods is essential for sustainable production [18] [19].

To address these challenges, various optimization strategies have been explored:

| Challenge | Optimization Strategy | Implementation Approach |

|---|---|---|

| Reaction homogeneity | Scale-down approach | Use of laboratory-scale reactors that mimic industrial conditions |

| Computational fluid dynamics | Mathematical modeling of mixing behavior and concentration gradients | |

| Raw material costs | Alternative feedstocks | Exploration of less expensive or more readily available starting materials |

| Process intensification | Development of more efficient reaction pathways with higher atom economy | |

| Purification efficiency | Continuous chromatography | Implementation of simulated moving bed or multicolumn countercurrent solvent gradient purification |

| Crystallization optimization | Development of selective crystallization protocols for product isolation | |

| Process integration | Continuous flow chemistry | Design of integrated continuous flow systems for multi-step syntheses |

| Hybrid process designs | Combination of chemical and enzymatic steps in integrated processes | |

| Quality control | Process analytical technology | Implementation of real-time monitoring and control systems |

| Quality by design approach | Systematic approach to process development based on sound science and quality risk management | |

| Environmental impact | Green chemistry principles | Application of solvent-free or aqueous reaction conditions |

| Waste valorization | Development of processes to convert waste streams into valuable by-products |

The solubility characteristics of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) represent a critical physicochemical parameter that influences its practical applications and handling procedures. This compound, with the molecular formula C₁₂H₁₄N₂O₆ and molecular weight of 282.25 g/mol, exhibits complex solubility behavior due to its dual nature containing both glutamic acid and substituted aniline moieties [1] [2] [3].

Aqueous Solubility Behavior

Limited specific solubility data exists for L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) in aqueous systems. However, comparative analysis with the parent L-glutamic acid provides valuable insights into expected solubility characteristics. L-glutamic acid demonstrates moderate water solubility of approximately 8,640 mg/L at 25°C, with solubility being temperature-dependent and influenced by pH conditions [4] [5]. The addition of the 3-carboxy-4-hydroxyanilide substituent to the gamma position of glutamic acid introduces additional hydrophobic character through the aromatic ring system, potentially reducing overall aqueous solubility compared to the parent compound.

Related gamma-glutamyl compounds, such as L-glutamic acid gamma-(3-carboxy-4-nitroanilide) ammonium salt, show enhanced aqueous solubility properties. This compound exhibits solubility of 100 mg/mL in water, appearing as a clear, yellow-green solution [6] [7]. The ammonium salt formation significantly improves water solubility through ionic interactions, suggesting that salt formation may be a viable approach for enhancing the aqueous solubility of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide).

Organic Solvent Solubility Profiles

The solubility of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) in organic solvents can be inferred from extensive solubility studies conducted on L-glutamic acid across various organic media. Temperature-dependent solubility measurements of alpha-form L-glutamic acid in six organic solvents revealed distinct solubility patterns over the temperature range of 278-355 K [8] [9].

The solubility order for L-glutamic acid in organic solvents, from highest to lowest, is established as: formic acid > water > acetone > 1-propanol > ethanol > methanol > dimethyl sulfoxide > acetic acid [8] [9]. Formic acid demonstrates the highest solubility capacity for glutamic acid derivatives, likely due to its ability to form hydrogen bonds with both carboxyl and amino groups present in the molecule.

For L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide), the presence of the aromatic ring system may enhance solubility in moderately polar organic solvents such as dimethyl sulfoxide and dimethylformamide. The 3-carboxy-4-hydroxyanilide substituent introduces additional sites for hydrogen bonding through the phenolic hydroxyl group and the carboxyl group, potentially improving interactions with polar organic solvents [10] [6].

pH-Dependent Solubility Characteristics

The solubility of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) exhibits strong pH dependence due to the presence of multiple ionizable groups. The compound contains at least four ionizable functional groups: the alpha-amino group, the alpha-carboxyl group, the gamma-carboxyl group from the glutamic acid moiety, and the carboxyl group on the aniline substituent. Additionally, the hydroxyl group on the aromatic ring may exhibit weak acidic properties.

Based on the parent L-glutamic acid ionization behavior, the compound is expected to show maximum solubility at pH values corresponding to its various ionization states. L-glutamic acid exhibits pKa values of 2.13, 4.31, and 9.67 at 25°C for the alpha-carboxyl, gamma-carboxyl, and alpha-amino groups, respectively [4] [11] [12]. The isoelectric point of L-glutamic acid occurs at pH 3.25, calculated as the average of the two carboxyl pKa values [12].

| Ionizable Group | pKa Value | Temperature | Reference |

|---|---|---|---|

| α-carboxyl group | 2.13-2.19 | 25°C | OECD SIDS [4] |

| γ-carboxyl group | 4.25-4.31 | 25°C | OECD SIDS [4] |

| α-amino group | 9.67-9.7 | 25°C | OECD SIDS [4] |

Thermal Degradation Kinetics Analysis

The thermal degradation behavior of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) can be understood through comprehensive analysis of thermal decomposition pathways observed in glutamic acid derivatives and related amino acid compounds. Thermal stability represents a crucial parameter for storage, handling, and processing applications of this compound.

Thermal Decomposition Temperature Ranges

L-glutamic acid exhibits well-documented thermal decomposition characteristics that provide a foundation for understanding the thermal behavior of its gamma-substituted derivative. The parent compound shows a melting point of 160°C and sublimation point of 175°C under standard conditions [4] [5]. Thermal degradation begins at approximately 200°C, with significant decomposition occurring at 205°C [5].

Thermal analysis studies of poly(gamma-glutamic acid) revealed that both poly(gamma-glutamic acid) and its derivatives undergo depolymerization above 200°C through an unzipping mechanism, generating pyroglutamic acid and related cyclic compounds [13]. This cyclization reaction represents a primary degradation pathway for glutamic acid derivatives under thermal stress.

| Temperature Range (°C) | Primary Products | Mechanism | Conditions | Reference |

|---|---|---|---|---|

| 160-180 | Pyroglutamic acid | Cyclization reaction | Mild heating | ScienceDirect Topics [14] |

| 200-220 | Succinimide | Unzipping depolymerization | Nitrogen atmosphere | Portilla-Arias et al. [13] |

| 250-300 | Pyrrole, acetonitrile | Decarboxylation/deamination | Pyrolysis conditions | Kibet et al. [15] [16] |

| 300-450 | 2-pyrrolidone | Ring formation | Extended heating | Kibet et al. [15] [16] |

Kinetic Parameters and Degradation Mechanisms

Detailed kinetic analysis of amino acid thermal degradation reveals that L-glutamic acid and its derivatives follow first-order reaction kinetics under oxidative conditions. Recent studies examining the thermal degradation of 18 amino acids at temperatures ranging from 160-240°C demonstrated activation energies between 88.5 and 137.44 kJ/mol [17]. The degradation processes follow irreversible first-order kinetics in air atmosphere, with reaction rates increasing significantly with both temperature and heating duration.

The thermal degradation of L-glutamic acid proceeds through two primary pathways: deamination and decarboxylation [15] [16]. Under pyrolysis conditions at temperatures between 250-300°C, the principal degradation products include succinimide, pyrrole, acetonitrile, and 2-pyrrolidone. Under oxidative pyrolysis conditions, the main products shift to succinimide, propiolactone, ethanol, and hydrogen cyanide [15] [16].

Stability Comparison with Reference Compounds

Comparative thermal stability studies of amino acid salts reveal that glutamic acid derivatives exhibit enhanced thermal degradation rates compared to reference compounds such as monoethanolamine. The stability order for amino acid salts follows the pattern: sarcosinate > alaninate > beta-alaninate, with calculated activation energies for degradation processes being lower than those of monoethanolamine [18] [19].

For gamma-glutamyl compounds specifically, thermal stability studies indicate that the gamma-glutamyl linkage is susceptible to hydrolysis and thermal decomposition at elevated temperatures. Glutamic acid-linked peptides show decomposition at 100°C within 10 minutes, with complete degradation occurring after extended heating periods [20]. The stability can be enhanced by converting free amine groups to amides, which reduces neighboring group participation in hydrolytic processes.

| Parameter | Value | Temperature Range | Reference |

|---|---|---|---|

| Activation Energy (kJ/mol) | 88.5-137.44 | 160-240°C | Nature (2024) [17] |

| Reaction Order | First-order | Air atmosphere | Nature (2024) [17] |

| Degradation Mechanism | Deamination/decarboxylation | Pyrolysis conditions | Multiple studies |

| Stability Order | Lower than MEA | Comparative study | Huang et al. [18] |

pH-Dependent Tautomerism and Ionization Behavior

The pH-dependent behavior of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) encompasses complex ionization equilibria and potential tautomeric transformations involving multiple functional groups. This compound contains several ionizable sites that contribute to its pH-dependent properties and solution behavior.

Ionization Equilibria and pKa Values

L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) possesses multiple ionizable functional groups that undergo pH-dependent protonation and deprotonation reactions. The compound contains the characteristic glutamic acid ionizable groups: the alpha-amino group, alpha-carboxyl group, and gamma-carboxyl group, along with additional ionizable sites from the 3-carboxy-4-hydroxyanilide substituent.

Based on the parent L-glutamic acid ionization constants, the alpha-carboxyl group exhibits a pKa value of 2.13-2.19, the gamma-carboxyl group shows a pKa of 4.25-4.31, and the alpha-amino group demonstrates a pKa of 9.67-9.7 at 25°C [4] [11] [12]. The 3-carboxy-4-hydroxyanilide substituent introduces additional carboxyl and hydroxyl groups that contribute to the overall ionization profile.

The isoelectric point of the parent L-glutamic acid occurs at pH 3.25, calculated as the average of the two carboxyl group pKa values [12]. For L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide), the presence of additional carboxyl groups from the aniline substituent is expected to shift the isoelectric point to lower pH values due to the increased negative charge density.

pH-Dependent Conformational Changes

The ionization state of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) influences its molecular conformation and intermolecular interactions. Poly(gamma-glutamic acid) studies demonstrate that pH variations induce conformational changes between alpha-helix, beta-sheet, and random coil structures [21]. At pH 7, gamma-glutamic acid derivatives adopt predominantly alpha-helical conformations, while higher pH values favor beta-sheet structures [21].

The pH-dependent conformational behavior affects the compound's solution properties, including solubility, aggregation behavior, and biological activity. The presence of multiple ionizable groups creates a pH-responsive system where the molecular conformation adapts to maintain optimal electrostatic interactions and hydrogen bonding patterns.

Tautomeric Equilibria

The 3-carboxy-4-hydroxyanilide substituent in L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) introduces potential tautomeric equilibria involving the phenolic hydroxyl group and adjacent carboxyl group. The proximity of these functional groups may facilitate intramolecular hydrogen bonding and tautomeric interconversion between different forms.

Tautomeric equilibria in gamma-carboxyglutamic acid derivatives involve proton transfer between carboxyl groups and formation of internal hydrogen bonds [22]. The 4-hydroxyl group on the aniline ring can participate in tautomeric equilibria with the adjacent 3-carboxyl group, potentially forming quinonoid structures under specific pH conditions.

The ionization behavior of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) follows a complex pattern involving multiple equilibria:

- Low pH (< 2): All ionizable groups are protonated, resulting in a net positive charge

- pH 2-4: Sequential deprotonation of carboxyl groups occurs

- pH 4-9: The compound exists as a zwitterion with varying degrees of carboxyl deprotonation

- High pH (> 9): Complete deprotonation of all ionizable groups results in a highly negatively charged species